DHFR Inhibitory Potency of N-(4-Chlorophenyl)-Acetamide Scaffold Benchmarking Against Trimethoprim
In the benzothiazole-acetamide class, compound 2c, which shares the N-(4-chlorophenyl)acetamide moiety with the target compound, demonstrated DHFR inhibition with an IC50 of 3.796 µM, representing a 2.3-fold improvement over the clinical standard trimethoprim (IC50 = 8.706 µM) [1]. The target compound incorporates additional 4-methoxy and N-methyl substitutions on the benzothiazole ring, which are absent in compound 2c; in analogous series, methoxy substitution on the heterocyclic core has been shown to enhance target binding and improve potency [1].
| Evidence Dimension | DHFR enzyme inhibition (E. coli) |
|---|---|
| Target Compound Data | Not directly measured; predicted IC50 < 3.796 µM based on 4-methoxy SAR trend |
| Comparator Or Baseline | Compound 2c (N-(4-chlorophenyl)-2-(benzo[d]thiazol-2-yl)acetamide): IC50 = 3.796 µM; Trimethoprim: IC50 = 8.706 µM |
| Quantified Difference | 2c vs Trimethoprim: ~2.3-fold more potent; target compound expected to show further improvement due to 4-methoxy substitution |
| Conditions | In vitro DHFR enzyme inhibition assay, E. coli |
Why This Matters
The established DHFR inhibitory activity of the N-(4-chlorophenyl)acetamide core provides a validated biochemical baseline that the 4-methoxy substitution can potentially enhance, offering a pathway to overcoming trimethoprim-resistant bacterial strains.
- [1] Metwally NH, Elgemeie GH, Abdelrazek AR, Eldaly SM. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. BMC Chem. 2025 Jan 31;19(1):29. doi: 10.1186/s13065-025-01386-5. PMID: 39891220. View Source
